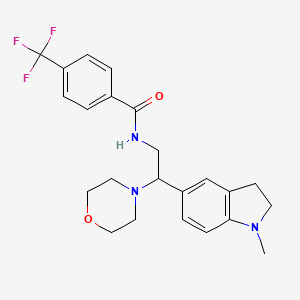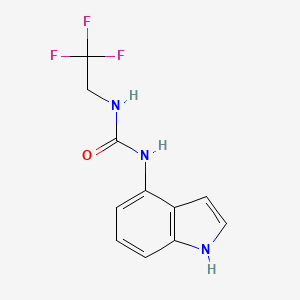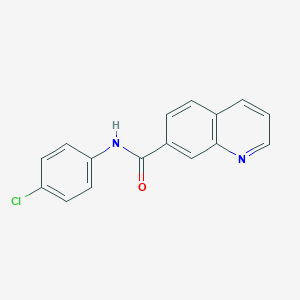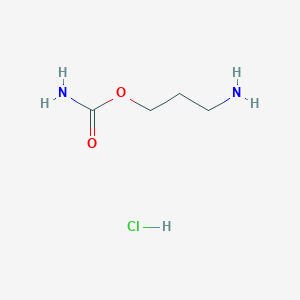
5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of significant interest in scientific research. This molecule's unique structural components include bromine, chlorine, and a tetrazole moiety, making it a versatile candidate for various chemical reactions and biological applications.
Synthetic routes and reaction conditions
Step 1: : Begin with 5-bromo-2-chlorobenzoic acid as the starting material.
Step 2: : Convert 5-bromo-2-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride.
Step 3: : The acid chloride is then reacted with ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)amine to yield the target benzamide compound. This step typically involves a coupling reaction under mild conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial production methods: : Industrial production may follow a similar route but scaled up and optimized for efficiency. Parameters such as reaction temperature, solvent, and purification methods are optimized to ensure high yields and purity.
Types of reactions
Reduction: : Reducing agents like lithium aluminum hydride can be used to reduce functional groups on the tetrazole ring.
Substitution: : Nucleophilic substitution reactions might involve reagents like sodium azide to introduce new functional groups.
Common reagents and conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major products
Phenolic derivatives.
Reduced tetrazole derivatives.
Substituted benzamides.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is valuable in various fields:
Chemistry: : It is studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Its biological activity is explored for potential therapeutic effects.
Medicine: : Investigated for its potential as an active pharmaceutical ingredient, particularly in anti-inflammatory and antimicrobial drugs.
Industry: : Utilized in material science for developing new polymers and specialty chemicals.
Mecanismo De Acción
The compound's biological effects are mediated through interaction with specific molecular targets:
Molecular targets: : Enzymes, receptors, or ion channels that may be involved in inflammatory pathways.
Pathways: : The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as reduced inflammation or antibacterial action.
Comparación Con Compuestos Similares
When compared to other benzamides or tetrazole-containing compounds, 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide stands out due to its unique combination of halogens and tetrazole ring, which can enhance both its reactivity and biological activity.
List of similar compounds
5-bromo-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.
2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.
5-bromo-2-chloro-N-methylbenzamide.
This compound's unique structure and versatile applications make it a valuable subject for ongoing research.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSTWSXCIRFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2557406.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2557411.png)
![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)



![N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide](/img/structure/B2557421.png)



![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2557425.png)
![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)
